molecular formula C2H6Cl4Si2 B8604702 Tetrachlorodimethyldisilane CAS No. 71951-01-4

Tetrachlorodimethyldisilane

Cat. No. B8604702
CAS RN: 71951-01-4
M. Wt: 228.0 g/mol
InChI Key: PVGYYKBIUKOMTG-UHFFFAOYSA-N
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Patent
US06344578B1

Procedure details

70 ml/h of high-boiling residue from the silane synthesis having a boiling point of greater than 150° C. and 25 I/h of gaseous hydrogen chloride were fed concurrently at room temperature and ambient pressure into an electrically heated laboratory fluidized-bed reactor having a length of 500 mm and an internal diameter of 40 mm, filled with 266 g of silicon, d(0.5): 70-80 μm. The temperature was set to 600° C. The high-boiling residue comprised 75 % of disilanes, a mixture of tetrachlorodimethyldisilane, trichlorotrimethyldisilane, dichlorotetramethyldisilane and other silanes. A more precise assignment was difficult because of the large number of by-products. After 20 hours of operation, the experiment was stopped without deposits having been formed. About 100 g/h of silane mixture comprising, as main constituents, about 20 % of trichlorosilane and about 40% of silicon tetrachloride was formed. After separation of the trichlorosilane and silicon tetrachloride, a silane cleavage product having the composition set forth in Table 1 was obtained during the experiment.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
disilanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
silanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
20%

Identifiers

REACTION_CXSMILES
[SiH4].Cl.[Cl:3][Si:4]([Cl:10])([Cl:9])[Si](Cl)(C)C.[Cl:11][Si:12]([Cl:18])([Cl:17])[Si](C)(C)C.[Cl:19][Si](Cl)(C)[Si](C)(C)C>>[SiH4:4].[Cl:11][SiH:12]([Cl:18])[Cl:17].[Si:4]([Cl:10])([Cl:19])([Cl:9])[Cl:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SiH4]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
disilanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Si]([Si](C)(C)Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Si]([Si](C)(C)C)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Si]([Si](C)(C)C)(C)Cl
Name
silanes
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were fed concurrently at room temperature
ADDITION
Type
ADDITION
Details
an internal diameter of 40 mm, filled with 266 g of silicon, d(0.5)
CUSTOM
Type
CUSTOM
Details
was set to 600° C
CUSTOM
Type
CUSTOM
Details
having been formed

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
[SiH4]
Name
Type
product
Smiles
Cl[SiH](Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%
Name
Type
product
Smiles
[Si](Cl)(Cl)(Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06344578B1

Procedure details

70 ml/h of high-boiling residue from the silane synthesis having a boiling point of greater than 150° C. and 25 I/h of gaseous hydrogen chloride were fed concurrently at room temperature and ambient pressure into an electrically heated laboratory fluidized-bed reactor having a length of 500 mm and an internal diameter of 40 mm, filled with 266 g of silicon, d(0.5): 70-80 μm. The temperature was set to 600° C. The high-boiling residue comprised 75 % of disilanes, a mixture of tetrachlorodimethyldisilane, trichlorotrimethyldisilane, dichlorotetramethyldisilane and other silanes. A more precise assignment was difficult because of the large number of by-products. After 20 hours of operation, the experiment was stopped without deposits having been formed. About 100 g/h of silane mixture comprising, as main constituents, about 20 % of trichlorosilane and about 40% of silicon tetrachloride was formed. After separation of the trichlorosilane and silicon tetrachloride, a silane cleavage product having the composition set forth in Table 1 was obtained during the experiment.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
disilanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
silanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
20%

Identifiers

REACTION_CXSMILES
[SiH4].Cl.[Cl:3][Si:4]([Cl:10])([Cl:9])[Si](Cl)(C)C.[Cl:11][Si:12]([Cl:18])([Cl:17])[Si](C)(C)C.[Cl:19][Si](Cl)(C)[Si](C)(C)C>>[SiH4:4].[Cl:11][SiH:12]([Cl:18])[Cl:17].[Si:4]([Cl:10])([Cl:19])([Cl:9])[Cl:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SiH4]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
disilanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Si]([Si](C)(C)Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Si]([Si](C)(C)C)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Si]([Si](C)(C)C)(C)Cl
Name
silanes
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were fed concurrently at room temperature
ADDITION
Type
ADDITION
Details
an internal diameter of 40 mm, filled with 266 g of silicon, d(0.5)
CUSTOM
Type
CUSTOM
Details
was set to 600° C
CUSTOM
Type
CUSTOM
Details
having been formed

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
[SiH4]
Name
Type
product
Smiles
Cl[SiH](Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%
Name
Type
product
Smiles
[Si](Cl)(Cl)(Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.